molecular formula C11H14N2O3 B1590607 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid CAS No. 86847-91-8

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Cat. No. B1590607
CAS RN: 86847-91-8
M. Wt: 222.24 g/mol
InChI Key: GJUJFYBFOLWZSQ-UHFFFAOYSA-N
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Description

The compound is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid . It has a propionylamino group attached, which is a common functional group in organic chemistry . The 2,2-dimethyl indicates that there are two methyl groups attached to the second carbon of the propionyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridine ring (from the isonicotinic acid), attached to a propionylamino group with two methyl groups on the second carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could influence its acidity, while the propionylamino group could affect its reactivity .

Scientific Research Applications

Luminescence and Optical Properties

  • Isonicotinic acid (Iso) derivatives, including those similar to 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, have shown significant potential in the construction of multi-dimensional metal-organic coordination networks with interesting fluorescence properties. These properties have potential applications in fluorescence probing and the study of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).

Synthesis and Chemical Applications

  • Isonicotinic acid derivatives have been used in the synthesis of complex organic compounds. For example, they played a role in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, indicating their utility in pharmaceutical synthesis (Huo, Kosugi, & Yamamoto, 2008).

Anticancer and Antimalarial Research

  • In medicinal chemistry, derivatives of isonicotinic acid have shown considerable efficacy in animal models for both anticancer and antimalarial applications. This suggests a potential for these compounds in developing therapeutic agents (Posner et al., 2004).

Molecular Structure and Coordination Chemistry

  • Research on isonicotinic acid derivatives has led to the development of novel metal-organic frameworks (MOFs) with unique structural properties. These materials have potential applications in areas like gas sorption and selective adsorption of hydrocarbons (Li et al., 2014).

Biological Activity

  • Studies on Schiff base compounds derived from isonicotinic acid have revealed interesting biological activities. These findings could contribute to the development of new pharmaceuticals or provide insights into biological mechanisms (Yang, 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could explore its efficacy and safety in more detail .

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJFYBFOLWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522671
Record name 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

CAS RN

86847-91-8
Record name 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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